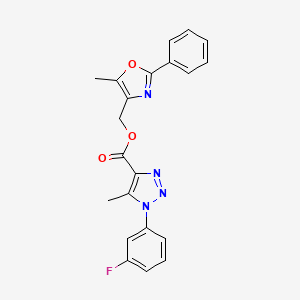
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazole compounds often employs click chemistry, a class of biocompatible chemical reactions favorable for their simplicity, efficiency, and yield. For instance, Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to synthesize triazole amino acids, highlighting the versatility and regiocontrol of such methods in producing triazole scaffolds (Ferrini et al., 2015).
Molecular Structure Analysis
Gonzaga et al. (2016) reported the crystal structures of several triazole derivatives, demonstrating small dihedral angles between the triazolyl ring and the attached aryl rings, indicating a relatively flat molecular structure. Such structural features are critical for understanding the molecule's interaction within biological systems or as part of larger molecular assemblies (Gonzaga et al., 2016).
Chemical Reactions and Properties
The reactivity of triazole derivatives towards various reagents highlights their versatility in synthetic chemistry. Shtabova et al. (2005) detailed reactions involving alkylation and nitration, leading to derivatives under mild to severe conditions, showcasing the triazole ring's ability to undergo functionalization, which is essential for the development of new compounds with desired properties (Shtabova et al., 2005).
Physical Properties Analysis
The physical properties of triazole derivatives, including solubility, melting points, and crystal structures, are fundamental for their application in various fields. For instance, analysis by Liang (2009) on a related compound revealed important intermolecular hydrogen bonding, which plays a crucial role in stabilizing the crystal structure, a feature significant for understanding the compound's behavior in solid-state forms (Liang, 2009).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the practical application of triazole derivatives. Studies like those conducted by Moreno-Fuquen et al. (2019), which involve catalyst- and solvent-free synthesis methods, provide insights into the efficient and eco-friendly synthesis of triazole derivatives, contributing to the advancement of green chemistry practices (Moreno-Fuquen et al., 2019).
Applications De Recherche Scientifique
Synthesis Methods
Research indicates the development of novel synthesis techniques for triazole derivatives, including the compound of interest. For example, the click one-pot synthesis method has been employed for creating triazole derivatives, showcasing the utility of these compounds in generating new materials with potential applications in medicinal chemistry and materials science (Ahmed et al., 2016). These methodologies highlight the versatility and efficiency of triazole synthesis, indicating their significance in creating structurally diverse and potentially biologically active compounds.
Crystal Structure and Physical Properties
The crystal structure analysis of triazole derivatives reveals insights into their molecular configurations, intermolecular interactions, and potential for forming dimers through specific bonding interactions. The characterization through X-ray diffraction and DFT calculations aids in understanding the molecular geometry and electronic properties, which are crucial for the design of functional materials and drugs (Ahmed et al., 2020). These studies underscore the importance of structural analysis in the development of new compounds with tailored properties.
Biological Activities
Several triazole derivatives have been explored for their antimicrobial activities, demonstrating broad-spectrum efficacy against various pathogens. The design, synthesis, and characterization of new triazole derivatives for antimicrobial applications highlight their potential as novel therapeutic agents (Bhat et al., 2016). These findings suggest that triazole compounds, including the specific chemical of interest, may serve as valuable leads in the development of new antimicrobial drugs.
Theoretical Studies
Theoretical studies, including quantum chemical calculations, provide valuable insights into the electronic properties, stability, and reactivity of triazole derivatives. These studies are fundamental for predicting the behavior of new compounds and understanding their interaction mechanisms at the molecular level. The application of DFT calculations and molecular electrostatic potential (MEP) analysis facilitates the exploration of triazole compounds' chemical properties, aiding in the rational design of molecules with desired functionalities (Creary et al., 2017).
Propriétés
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-fluorophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-13-19(24-25-26(13)17-10-6-9-16(22)11-17)21(27)28-12-18-14(2)29-20(23-18)15-7-4-3-5-8-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUTXAXTMONRAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2490645.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2490650.png)
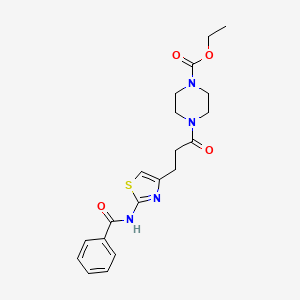
![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2490655.png)
![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2490657.png)
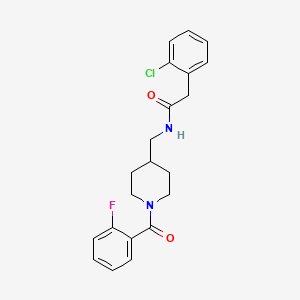
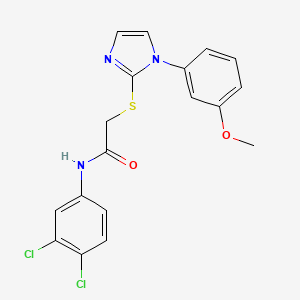
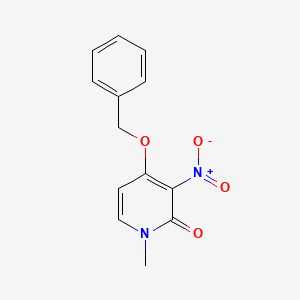


![1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide](/img/structure/B2490665.png)

![2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2490667.png)